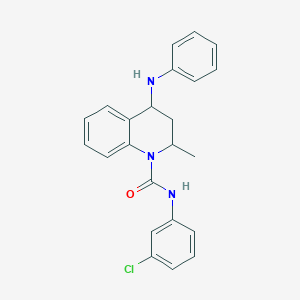![molecular formula C11H12BrNO2S2 B5152723 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide](/img/structure/B5152723.png)
2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide, also known as MTT, is a yellow-colored compound that is widely used in scientific research for determining cell viability and proliferation. MTT is a water-soluble tetrazolium salt that can be converted into a purple formazan product by mitochondrial dehydrogenases of living cells. This conversion is used as a measure of cell viability and proliferation.
作用机制
2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide is converted into a purple formazan product by mitochondrial dehydrogenases of living cells. The conversion of 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide to formazan is dependent on the activity of these dehydrogenases and is therefore a measure of cell viability and proliferation.
Biochemical and Physiological Effects:
2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide has no known biochemical or physiological effects on living cells. It is non-toxic and does not interfere with cell metabolism or function.
实验室实验的优点和局限性
2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide has several advantages over other cell viability assays. It is easy to use, cost-effective, and provides accurate and reliable results. 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide is also compatible with a wide range of cell types and can be used with both adherent and suspension cells.
However, 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide has some limitations. It is a colorimetric assay and is therefore susceptible to interference from colored compounds. 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide is also dependent on the activity of mitochondrial dehydrogenases and may not accurately reflect cell viability in certain cell types or under certain experimental conditions.
未来方向
There are several future directions for the use of 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide in scientific research. One potential direction is the development of new 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide-based assays for the detection of specific cellular functions, such as oxidative stress and DNA damage. Another direction is the development of 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide-based assays for the screening of potential drug candidates in 3D cell culture models, which more closely mimic the in vivo environment. Additionally, the use of 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide in combination with other assays, such as flow cytometry and gene expression analysis, may provide more comprehensive information about cellular responses to experimental treatments.
合成方法
2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide can be synthesized by reacting 3-methylbenzothiazolium-2-hydroxy-1,1-dioxide with sodium chloroacetate and sodium borohydride in an aqueous solution. The resulting product is then treated with hydrobromic acid to obtain 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide as a yellow powder.
科学研究应用
2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide is widely used in scientific research for determining cell viability and proliferation. It is used in various assays, such as cell proliferation assays, cytotoxicity assays, and apoptosis assays. 2-[(carboxymethyl)thio]-3-ethyl-1,3-benzothiazol-3-ium bromide is also used in drug discovery and development for screening potential drug candidates for their effects on cell viability and proliferation.
属性
IUPAC Name |
2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)sulfanyl]acetic acid;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2.BrH/c1-2-12-8-5-3-4-6-9(8)16-11(12)15-7-10(13)14;/h3-6H,2,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVRXAFTLGVMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(SC2=CC=CC=C21)SCC(=O)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Ethyl-1,3-benzothiazol-3-ium-2-yl)sulfanyl]acetic acid;bromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenoxy)-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5152646.png)
![N-cyclohexyl-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5152652.png)

![1-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}azepane](/img/structure/B5152660.png)
![2-[5-(3-chloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5152663.png)
![2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-pyrimidinamine](/img/structure/B5152693.png)
![5-(4-hydroxy-3-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5152696.png)
![1-benzyl-5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152702.png)

![2-phenyl-4-{4-[3-(1H-pyrazol-1-yl)propyl]-1-piperazinyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5152710.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5152711.png)
![N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B5152712.png)
![3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5152734.png)
![3-(1,3-benzodioxol-5-yl)-11-(6-bromo-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5152739.png)